N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H11ClFN5O2 and its molecular weight is 371.76. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
A study by Gobinath, Subramanian, and Alagarsamy (2015) explored the synthesis and antihistaminic activity of related compounds, highlighting their potential in treating allergic reactions. These compounds were characterized for their H1-antihistaminic activity using histamine-induced bronchoconstriction methods in guinea pigs. One compound in particular showed notable protection, comparable to the reference drug chlorpheniramine maleate, but with less sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015).
Anticancer Activity
Reddy et al. (2015) designed and synthesized derivatives related to N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide, examining their anticancer activity. These derivatives were tested against human neuroblastoma and colon carcinoma cell lines. Certain compounds exhibited significant cytotoxicity against both cell lines, indicating potential as anticancer agents (Reddy et al., 2015).
Synthesis and Evaluation of Analogues
In another study, Hassanzadeh et al. (2019) synthesized and evaluated quinazolinone-1, 3, 4-oxadiazole derivatives for their cytotoxic effects against MCF-7 and HeLa cell lines. One of the compounds showed remarkable cytotoxic activity, especially against the HeLa cell line, suggesting its potential as a therapeutic agent (Hassanzadeh et al., 2019).
Benzodiazepine Binding Activity
A study by Francis et al. (1991) focused on the synthesis of novel triazoloquinazolin-5(6H)-ones, including compounds related to this compound, for their benzodiazepine binding activity. They found some of these compounds to be potent benzodiazepine antagonists in rat models (Francis et al., 1991).
Antimicrobial Activity
Antypenko et al. (2017) synthesized N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides and investigated their antimicrobial activity. They evaluated the compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and found some to have promising antimicrobial properties (Antypenko et al., 2017).
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Triazole compounds are known to interact with their targets, leading to a variety of biological activities . The interaction usually involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the target proteins .
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The presence of the triazole moiety in the compound suggests that it may have good bioavailability, as triazole compounds are known to readily bind in the biological system .
Result of Action
It’s known that triazole compounds show a wide range of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHDIZHFGNWRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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